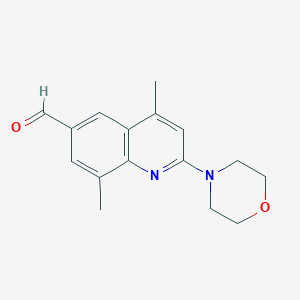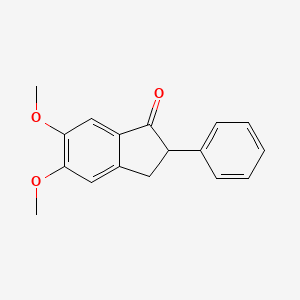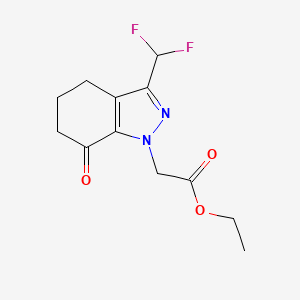
ethyl 2-(3-(difluoromethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(ジフルオロメチル)-7-オキソ-4,5,6,7-テトラヒドロ-1H-インダゾール-1-イル)酢酸エチルは、インダゾール誘導体のクラスに属する合成有機化合物です。この化合物は、ジフルオロメチル基、インダゾール環、および酢酸エチル部分の存在を特徴としています。
準備方法
2-(3-(ジフルオロメチル)-7-オキソ-4,5,6,7-テトラヒドロ-1H-インダゾール-1-イル)酢酸エチルの合成は、一般的に容易に入手可能な出発物質から始めて、複数の段階を必要とします。一般的な合成経路には、次の段階が含まれます。
インダゾール環の形成: インダゾール環は、ヒドラジンと適切なジケトン前駆体を含む環化反応によって合成することができます。
ジフルオロメチル基の導入: ジフルオロメチル基は、ジフルオロメチルヨージドやジフルオロメチルスルホンなどのジフルオロメチル化剤を使用して導入することができます。
エステル化: 最後の段階は、インダゾール誘導体を酢酸エチルで酸性または塩基性条件下でエステル化して、目的の化合物を得ることです。
工業生産方法には、収率と純度を高めるために、温度、圧力、触媒の使用などの反応条件の最適化が含まれる場合があります。
化学反応の分析
2-(3-(ジフルオロメチル)-7-オキソ-4,5,6,7-テトラヒドロ-1H-インダゾール-1-イル)酢酸エチルは、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化して、対応する酸化生成物を形成することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実施して、還元された誘導体を生成することができます。
置換: この化合物は、求核置換反応を起こすことができ、求核剤は適切な条件下で特定の官能基を置換します。
加水分解: エステル部分は、酸性または塩基性条件下で加水分解して、対応するカルボン酸とアルコールを形成することができます。
これらの反応で使用される一般的な試薬や条件には、有機溶媒、触媒、および制御された温度が含まれます。これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究への応用
2-(3-(ジフルオロメチル)-7-オキソ-4,5,6,7-テトラヒドロ-1H-インダゾール-1-イル)酢酸エチルは、次のものを含む幅広い科学研究への応用を有しています。
化学: この化合物は、より複雑な分子の合成における構成要素として、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌性、抗ウイルス性、抗がん性などの潜在的な生物活性について研究されています。
医学: この化合物は、新薬や医薬品開発における潜在的な治療応用について調査されています。
産業: 特殊化学品の生産と他の貴重な化合物の合成における中間体として使用されます。
科学的研究の応用
Ethyl 2-(3-(difluoromethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
2-(3-(ジフルオロメチル)-7-オキソ-4,5,6,7-テトラヒドロ-1H-インダゾール-1-イル)酢酸エチルの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、酵素または受容体に結合して、その活性を調節することにより、その効果を発揮する可能性があります。関与する正確な分子標的と経路は、特定の生物学的コンテキストと化合物の意図された用途によって異なります。
類似の化合物との比較
2-(3-(ジフルオロメチル)-7-オキソ-4,5,6,7-テトラヒドロ-1H-インダゾール-1-イル)酢酸エチルは、次のものなどの他の類似の化合物と比較することができます。
2-(3-(トリフルオロメチル)-7-オキソ-4,5,6,7-テトラヒドロ-1H-インダゾール-1-イル)酢酸エチル: この化合物は、ジフルオロメチル基の代わりにトリフルオロメチル基を持っています。これは、異なる化学的および生物学的特性をもたらす可能性があります。
2-(3-(ジフルオロメチル)-7-オキソ-4,5,6,7-テトラヒドロ-1H-インダゾール-1-イル)酢酸メチル: この化合物は、エチルエステル部分の代わりにメチルエステル部分を持っています。これは、反応性と溶解性に影響を与える可能性があります。
2-(3-(ジフルオロメチル)-7-オキソ-1H-インダゾール-1-イル)酢酸エチル: この化合物は、テトラヒドロ部分を欠いており、安定性と生物活性に影響を与える可能性があります。
類似化合物との比較
Ethyl 2-(3-(difluoromethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(3-(trifluoromethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.
Mthis compound: This compound has a methyl ester moiety instead of an ethyl ester, which may affect its reactivity and solubility.
Ethyl 2-(3-(difluoromethyl)-7-oxo-1H-indazol-1-yl)acetate: This compound lacks the tetrahydro moiety, which may influence its stability and biological activity.
特性
分子式 |
C12H14F2N2O3 |
|---|---|
分子量 |
272.25 g/mol |
IUPAC名 |
ethyl 2-[3-(difluoromethyl)-7-oxo-5,6-dihydro-4H-indazol-1-yl]acetate |
InChI |
InChI=1S/C12H14F2N2O3/c1-2-19-9(18)6-16-11-7(4-3-5-8(11)17)10(15-16)12(13)14/h12H,2-6H2,1H3 |
InChIキー |
GHMZCNDASWHUKA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C2=C(CCCC2=O)C(=N1)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



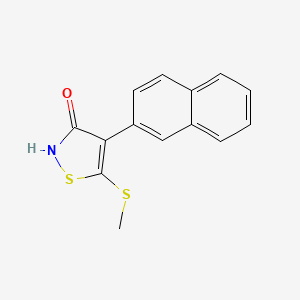


![6'-Bromo-1',3'-dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11849942.png)
![2-Naphthalenol, 1-[[(3-fluorophenyl)imino]methyl]-](/img/structure/B11849948.png)

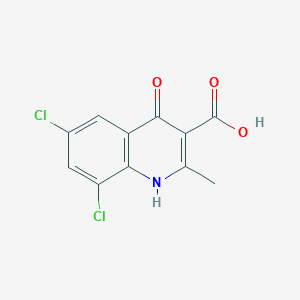


![[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11849986.png)
